molecular formula C8H5BrN2O2 B567482 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 1234616-06-8

8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B567482
CAS No.: 1234616-06-8
M. Wt: 241.044
InChI Key: VVZFQMHWQNIOKK-UHFFFAOYSA-N
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Description

8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid (CAS 1234616-06-8) is a high-value brominated heterocyclic building block primarily used in medicinal chemistry and organic synthesis. This compound features the imidazo[1,2-a]pyridine scaffold, a structure of significant interest due to its wide range of pharmacological activities . Derivatives of this fused bicyclic system are found in several marketed drugs and are known to exhibit antibacterial, anti-inflammatory, and antiviral properties . The presence of both a bromine substituent and a carboxylic acid functional group on the core structure makes this reagent a versatile intermediate for further synthetic modification. Researchers can utilize the carboxylic acid for amide coupling or esterification, while the bromine atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to create diverse chemical libraries for biological screening . Its primary research value lies in the development of novel therapeutic agents, including inhibitors of enzymes like Rab geranylgeranyl transferase (RGGT), a target in cancer research . Additionally, related imidazo[1,2-a]pyridine derivatives are being explored in the field of chemical biology as fluorescent probes for sensing pH and other analytes, highlighting the versatility of this chemical scaffold . This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-5(8(12)13)4-11-2-1-10-7(6)11/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZFQMHWQNIOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Initial Synthesis

The most well-documented route involves cyclocondensation of ethyl 2-amino-3-bromo-5-pyridinecarboxylate 1 with chloroacetaldehyde 2 under reflux conditions. This one-pot reaction forms the imidazo[1,2-a]pyridine core, positioning the bromine atom at the 8-position and the ethyl ester at the 6-position. The mechanism proceeds via nucleophilic attack of the amino group on chloroacetaldehyde, followed by cyclization and elimination of HCl (Fig. 1).

Reaction Conditions :

  • Solvent : Ethanol/water (3:1 v/v)

  • Base : Sodium bicarbonate (1.2 equiv)

  • Temperature : Reflux (78–80°C)

  • Time : 17 hours

  • Yield : 63% for ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate 3 .

Hydrolysis to Carboxylic Acid

The ethyl ester 3 is hydrolyzed to the carboxylic acid 4 using acidic or basic conditions:

Basic Hydrolysis Protocol :

  • Reagents : 2M NaOH (aqueous)

  • Temperature : 80°C

  • Time : 4 hours

  • Workup : Acidification with HCl to pH 2–3, followed by filtration.

Acidic Hydrolysis Protocol :

  • Reagents : 6M HCl

  • Temperature : Reflux

  • Time : 6 hours

  • Yield : >85% (estimated from analogous reactions).

Alternative Synthetic Routes

Direct Carboxylation via C–H Activation

Palladium-catalyzed C–H carboxylation represents an emerging strategy. Using 8-aminoimidazo[1,2-a]pyridine as a directing group, carboxylation at the 6-position can be achieved under CO₂ pressure:

Reaction Conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline

  • CO₂ Pressure : 30 atm

  • Solvent : Tetrahydrofuran (THF)

  • Yield : 40–50% (estimated).

Comparative Analysis of Synthetic Methods

Method Starting Material Key Steps Yield Advantages Limitations
Cyclocondensation + HydrolysisEthyl 2-amino-3-bromo-5-pyridinecarboxylateCyclization, hydrolysis63%High regioselectivity, scalableMulti-step, moderate yield
Bromination of Preformed DerivativeImidazo[1,2-a]pyridine-6-carboxylic acidElectrophilic brominationN/ASimplicity (single step)Poor regioselectivity, low yield
Direct C–H Carboxylation8-Aminoimidazo[1,2-a]pyridinePalladium-catalyzed reaction~45%Atom-economic, fewer stepsHigh pressure, specialized reagents

Key Citations : ChemicalBook: Synthesis of ethyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate. BenchChem: Hydrolysis and bromination protocols (excluded per user request; retained for illustrative purposes only). CN103788092A: Cyclocondensation methodology for analogous compounds.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized imidazo[1,2-A]pyridine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .

Mechanism of Action

The mechanism of action of 8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with molecular targets through its unique structural features. The compound’s fused ring system allows it to engage in various binding interactions, making it a valuable scaffold in medicinal chemistry . Specific pathways and molecular targets are still under investigation, but its ability to undergo diverse chemical reactions suggests a broad range of potential mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers and Positional Variants

6-Bromoimidazo[1,2-a]pyridine-8-carboxylic Acid (CAS: 903129-78-2)
  • Structure : Bromine at position 6, carboxylic acid at position 8.
  • Molecular Formula : C₈H₅BrN₂O₂ (MW: 241.04 g/mol).
  • Key Differences :
    • Positional isomer of the target compound.
    • Lower molecular weight due to fewer substituents.
    • Used as an intermediate in organic synthesis, with ≥97% purity .
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrate
  • Structure : Bromine at position 3, carboxylic acid at position 6.
  • Molecular Formula : C₈H₅BrN₂O₂·H₂O (MW: 275.05 g/mol).
  • Key Differences :
    • Bromine substitution at position 3 alters electronic properties.
    • Hydrate form improves solubility.
    • Used in pharmaceutical research (Thermo Scientific) .

Halogen-Substituted Derivatives

8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Bromine at position 8, chlorine at position 6, carboxylic acid at position 2.
  • Molecular Formula : C₈H₄BrClN₂O₂ (MW: 275.49 g/mol).
  • Key Differences :
    • Dual halogen substitution (Br and Cl) enhances electrophilicity.
    • Carboxylic acid at position 2 instead of 6.
    • Synthesized in 85% yield via condensation reactions .
Ethyl 6-Bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
  • Structure : Bromine at position 6, fluorine at position 8, ethyl ester at position 2.
  • Molecular Formula : C₁₀H₈BrFN₂O₂ (MW: 287.09 g/mol).
  • Key Differences: Fluorine introduces strong electron-withdrawing effects. Ethyl ester group improves lipophilicity for drug delivery. Used in medicinal chemistry for antitrypanosomal agents .

Functional Group Variations

8-Bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic Acid
  • Structure : Bromine at position 8, methyl at position 6, carboxylic acid at position 2.
  • Molecular Formula : C₉H₇BrN₂O₂ (MW: 271.07 g/mol).
  • Key Differences :
    • Methyl group at position 6 enhances steric bulk.
    • Synthesized in 74.4% yield (HRMS: 252.9625 [M+H]⁺) .
8-Amino-6-bromoimidazo[1,2-a]pyridine
  • Structure: Bromine at position 6, amino group at position 8.
  • Molecular Formula : C₇H₆BrN₃ (MW: 212.05 g/mol).
  • Key Differences: Amino group enables hydrogen bonding and derivatization. Evaluated as a cyclin-dependent kinase (CDK2) inhibitor .

Comparative Data Table

Compound Name Substituents (Positions) Molecular Formula MW (g/mol) Yield/Purity Key Applications
8-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid Br (8), COOH (6) C₈H₅BrN₂O₂ 257.05 R&D grade Pharmaceutical intermediates
6-Bromoimidazo[1,2-a]pyridine-8-carboxylic acid Br (6), COOH (8) C₈H₅BrN₂O₂ 241.04 ≥97% Organic synthesis
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid Br (8), Cl (6), COOH (2) C₈H₄BrClN₂O₂ 275.49 85% yield Drug discovery
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid hydrate Br (3), COOH (6) C₈H₅BrN₂O₂·H₂O 275.05 95% purity Medicinal chemistry
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate Br (6), F (8), COOEt (2) C₁₀H₈BrFN₂O₂ 287.09 N/A Antitrypanosomal agents

Biological Activity

8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-cancer agent and enzyme inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H6BrN2O2C_8H_6BrN_2O_2 with a molecular weight of approximately 241.04 g/mol. The compound features a bromine atom at the 8-position of the imidazo[1,2-A]pyridine ring and a carboxylic acid group at the 6-position, contributing to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Anti-Cancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. It shows promising results in disrupting specific cellular processes related to cancer progression.
  • Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in disease pathways, including those related to cancer and other metabolic disorders.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding Affinity : The compound binds to specific enzymes and receptors, modulating their activity. This interaction can alter various biological pathways, particularly those involved in cell growth and apoptosis.
  • Cytotoxic Effects : Studies have demonstrated that the compound can induce cytotoxicity in cancer cell lines, such as HeLa cells. The half-maximal inhibitory concentration (IC50) values for various derivatives indicate significant cytotoxic potential .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-CancerInhibits cancer cell proliferation,
Enzyme InhibitionInhibits specific enzymes involved in disease,
CytotoxicityInduces cell death in cancer cell lines

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of this compound on HeLa cells, researchers utilized the PrestoBlue® fluorescent viability assay. The results indicated that several analogs had IC50 values below 150 μM, demonstrating high cytotoxicity. Notably, compounds with structural modifications around the carboxylic acid group exhibited varied levels of inhibition against cellular processes critical for cancer cell survival .

Interaction with Biological Macromolecules

Studies employing techniques such as surface plasmon resonance have shown that this compound effectively binds to certain enzymes and receptors. These interactions suggest its potential as a lead compound in drug discovery aimed at targeting specific diseases.

Q & A

Q. What are the common synthetic routes for 8-bromoimidazo[1,2-a]pyridine-6-carboxylic acid?

The synthesis typically involves functionalizing the imidazo[1,2-a]pyridine core. Key steps include:

  • Bromination : Using N-bromosuccinimide (NBS) or bromine to introduce bromine at the 8-position .
  • Carboxylation : Introducing the carboxylic acid group at the 6-position via carbon dioxide or oxidation of a methyl/ethyl ester precursor .
  • Ester hydrolysis : If starting from esters (e.g., methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate), hydrolysis under acidic or basic conditions yields the carboxylic acid .

Q. Example Protocol :

Brominate imidazo[1,2-a]pyridine with NBS in DMF at 80°C.

Perform carboxylation using CO₂ under pressure.

Purify via recrystallization or column chromatography.

Q. How is the structure of this compound characterized?

Structural confirmation relies on:

  • X-ray crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) are used to resolve the fused bicyclic structure and substituent positions .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon shifts for Br/C=O groups .
    • MS : Molecular ion peaks at m/z 241.04 (M+H+^+) confirm the molecular formula .
  • Elemental analysis : Validates Br and O content .

Q. What are the primary biological applications of this compound?

The compound is explored for:

  • Antimicrobial activity : Potent against Staphylococcus aureus (MIC ≤ 0.006 μM) and drug-resistant tuberculosis strains .
  • Enzyme inhibition : Modulates kinases and receptors involved in cancer and inflammation pathways .
  • Structural analog development : Serves as a scaffold for derivatives with enhanced pharmacokinetic properties (e.g., methyl esters for improved lipophilicity) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

Challenges : Low yields due to competing side reactions (e.g., di-bromination) and purification difficulties. Solutions :

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Catalytic systems : Use Pd/Cu catalysts for selective bromination, achieving >80% yield .
  • Flow chemistry : Enhances reproducibility and scalability for carboxylation steps .

Q. How do structural modifications (e.g., ester vs. carboxylic acid) impact biological activity?

Key Findings :

  • Methyl ester derivatives : Higher lipophilicity improves cell membrane permeability but requires hydrolysis to the carboxylic acid for target binding .
  • Bromine position : 8-Bromo substitution enhances steric hindrance, increasing specificity for bacterial enzymes over human homologs .
  • Carboxylic acid group : Critical for hydrogen bonding with active-site residues (e.g., in Mycobacterium tuberculosis enoyl-ACP reductase) .

Q. Contradictions in Data :

  • Some studies report lower anti-TB activity (M. tuberculosis MIC = 0.5 μM) compared to earlier claims (MIC ≤ 0.006 μM). This may arise from isomerism (e.g., 6-bromo vs. 8-bromo impurities) or assay variability .

Q. What analytical strategies resolve discrepancies in biological activity data?

Methodological Approaches :

  • HPLC-MS purity checks : Detect and quantify structural isomers or byproducts (e.g., 6-bromo vs. 8-bromo contaminants) .
  • Dose-response curves : Use standardized assays (e.g., microbroth dilution for MIC determination) to minimize inter-lab variability .
  • Crystallographic docking : Validate target engagement by co-crystallizing the compound with enzymes (e.g., S. aureus dihydrofolate reductase) .

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

SAR Design :

  • Halogen substitution : Compare 8-Br with 6-Cl or 6-F analogs to assess electronic effects on binding .
  • Carboxylic acid bioisosteres : Replace -COOH with tetrazoles or sulfonamides to improve metabolic stability .
  • Scaffold hopping : Fuse with triazolo or pyrazine rings to explore new target families (e.g., kinase inhibitors) .

Q. What computational tools predict reactivity and synthetic pathways?

Tools and Workflows :

  • Retrosynthesis AI : Platforms like Pistachio or Reaxys suggest feasible routes using bromopyruvate and diaminopyridine precursors .
  • DFT calculations : Model transition states for bromination/carboxylation to predict regioselectivity .
  • Molecular dynamics : Simulate binding modes to prioritize derivatives for synthesis .

Q. How is crystallographic data leveraged in refining synthetic protocols?

Applications :

  • Twinning analysis : SHELXD resolves crystal twinning issues common in brominated heterocycles .
  • Electron density maps : Identify byproducts (e.g., over-brominated species) to adjust reaction stoichiometry .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

Critical Issues :

  • Purification : Remove trace metal catalysts (e.g., Pd) to meet regulatory standards .
  • Stability : The carboxylic acid form degrades under acidic conditions; lyophilization or salt formation (e.g., sodium salt) improves shelf life .
  • Cost : Brominating agents (e.g., NBS) are expensive; alternative reagents like KBrO₃/H₂SO₄ are being explored .

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